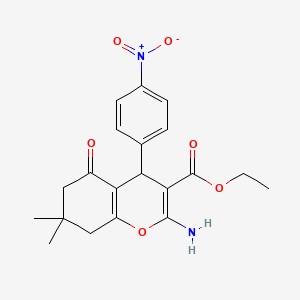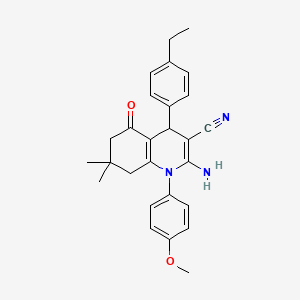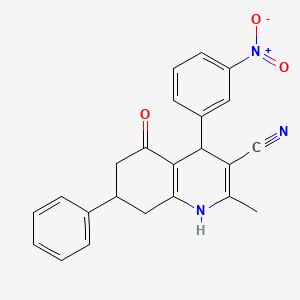![molecular formula C21H16Cl2N2O2 B11532817 N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B11532817.png)
N-{1-(4-chlorophenyl)-2-[(3-chlorophenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE is a complex organic compound characterized by the presence of multiple aromatic rings and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chloroaniline, 4-chlorobenzaldehyde, and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-2-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE
- N-(3-FLUOROPHENYL)-2-(4-FLUOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE
Uniqueness
N-(3-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-2-(PHENYLFORMAMIDO)ACETAMIDE is unique due to the presence of chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct chemical and physical properties compared to similar compounds with different halogen atoms.
Properties
Molecular Formula |
C21H16Cl2N2O2 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-1-(4-chlorophenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-16-11-9-14(10-12-16)19(25-20(26)15-5-2-1-3-6-15)21(27)24-18-8-4-7-17(23)13-18/h1-13,19H,(H,24,27)(H,25,26) |
InChI Key |
HGENFCMCQZLZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3,5-dinitro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11532735.png)
![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11532751.png)
![N-(2,4-dimethylphenyl)-2-[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11532765.png)
![4-(decyloxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11532768.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11532774.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11532781.png)



![2-{[(E)-(4-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11532797.png)

![2-(4-chlorophenoxy)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11532807.png)
![4-bromo-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532815.png)
![N'-[(E)-(2-iodophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11532816.png)
